2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)triazol-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,12(17)18)16-8-10(14-15-16)9-6-4-5-7-11(9)19-3/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDHGRPKNGJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne, resulting in the formation of the 1,2,3-triazole ring.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Addition of the propanoic acid moiety:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
Biological Activities
Research indicates that this compound possesses significant biological activities, including:
- Antimicrobial Activity : The triazole moiety is known for its antimicrobial properties. Studies have shown that compounds containing triazole rings can inhibit the growth of various pathogens, including fungi and bacteria. This makes them potential candidates for the development of new antimicrobial agents.
- Anti-inflammatory Effects : Inflammation is a key factor in many diseases. Compounds similar to 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid have been studied for their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Medicinal Chemistry Applications
The unique structure of this compound allows for various modifications that can enhance its pharmacological properties:
- Drug Development : The compound can serve as a lead compound in drug discovery programs aimed at developing new therapeutics for infectious diseases and inflammatory conditions. Its ability to interact with biological targets can be explored through structure-activity relationship (SAR) studies.
Case Study 1: Antifungal Activity
A study demonstrated that derivatives of 1,2,3-triazoles exhibit potent antifungal activity. The incorporation of the methoxyphenyl group enhances the lipophilicity and bioavailability of the compound, leading to improved efficacy against fungal pathogens.
Case Study 2: Anti-inflammatory Mechanisms
Research has shown that triazole-containing compounds can inhibit pro-inflammatory cytokines in vitro. In animal models of inflammation, compounds similar to this compound demonstrated reduced swelling and pain responses.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and analogs:
Electronic and Steric Effects
- Methoxyphenyl vs. Aliphatic Substituents: The target’s 2-methoxyphenyl group enhances aromatic interactions compared to aliphatic substituents (e.g., aminomethyl in ), which may improve binding to hydrophobic pockets in proteins.
- Triazole Isomerism : The 1,2,3-triazole in the target compound differs from 1,2,4-triazoles (e.g., ) in electronic distribution and hydrogen-bonding capacity, affecting receptor affinity.
Physicochemical Properties
- Lipophilicity : The methoxyphenyl group increases logP compared to hydrophilic derivatives like the hydrochloride salt in .
- Solubility : Carboxylic acid groups enhance water solubility, but the target’s aromatic substituent may reduce it relative to Boc-protected analogs .
- pKa : Predicted pKa values for similar triazole-carboxylic acids range from 4.26–4.5 , suggesting ionization at physiological pH, which influences bioavailability.
Biological Activity
The compound 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Molecular Formula : C14H13N5O
- Molecular Weight : 267.29 g/mol
- InChIKey : NTXFSGJTJCGKCU-UHFFFAOYSA-N
This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. In vitro studies have shown that related triazole derivatives can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain triazole compounds effectively inhibited the proliferation of human breast cancer cells (MCF7) and lung cancer cells (A549) through mechanisms involving DNA binding and the induction of oxidative stress .
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Interaction : Triazoles may bind to DNA, leading to the disruption of replication and transcription processes.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and apoptosis in cancer cells .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is predicted to have good intestinal absorption based on its lipophilic nature.
- Metabolism : It may undergo metabolic transformations via cytochrome P450 enzymes, which could affect its bioavailability and activity.
- Excretion : Renal excretion is likely, necessitating further studies on its elimination half-life and potential accumulation in tissues.
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- A study published in the European Journal of Organic Chemistry highlighted the synthesis and evaluation of various 1,4-disubstituted triazoles, demonstrating their effectiveness against resistant cancer cell lines .
- Another investigation into the anticancer properties of metallocene complexes indicated that triazole derivatives could enhance the efficacy of metal-based drugs in targeting cancer cells .
Data Table: Biological Activity Overview
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid?
- Methodological Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by ester hydrolysis to yield the propanoic acid moiety. Key parameters include:
-
Temperature : 60–80°C for cycloaddition to ensure regioselectivity .
-
Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
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Catalyst Loading : 5–10 mol% Cu(I) salts (e.g., CuBr) for optimal yield .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the triazole intermediate .
Parameter Optimal Range Impact on Yield Reaction Temperature 60–80°C Yield increases by 20–30% Cu(I) Catalyst 5–10 mol% Critical for regioselectivity Solvent Polarity High (DMF/DMSO) Prevents side reactions
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : NMR should show a singlet for the triazole proton (~δ 7.8–8.2 ppm), a methoxy group (δ 3.8–4.0 ppm), and a methylpropanoic acid moiety (δ 1.4–1.6 ppm for CH) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 288.1112 (calculated for CHNO) .
- IR Spectroscopy : Look for carbonyl stretch (~1700 cm) and triazole ring vibrations (~1450 cm) .
Advanced Research Questions
Q. How does the methoxyphenyl substituent influence the compound’s reactivity in biological systems?
- Methodological Answer : The 2-methoxyphenyl group enhances lipophilicity, improving membrane permeability. To assess bioactivity:
Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays. IC values <10 µM suggest competitive binding .
Molecular Docking : Compare binding affinities of methoxy vs. non-methoxy analogs using AutoDock Vina .
- Data Contradiction : Some studies report reduced activity with bulkier substituents; iterative SAR studies are recommended .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
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Purity Issues : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
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Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
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Structural Confirmation : Re-analyze batches with divergent results using X-ray crystallography (if crystalline) or 2D NMR .
Source of Discrepancy Resolution Strategy Impurity in synthesis Repurify via prep-HPLC Assay conditions Cross-validate with a secondary assay (e.g., SPR)
Q. How can researchers design experiments to probe the compound’s metabolic stability?
- Methodological Answer : Use in vitro microsomal stability assays:
Liver Microsomes : Incubate compound (1–10 µM) with NADPH-regenerating system at 37°C.
LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes.
- Key Metrics : Half-life (t) >30 min suggests favorable stability .
- Data Interpretation : Rapid degradation may indicate susceptibility to CYP450 enzymes; consider structural modifications (e.g., fluorination) .
Methodological Guidance for Data Analysis
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Limit of quantification (LOQ) <10 ng/mL achievable .
- Standard Curve : Prepare in biological matrix (e.g., plasma) to account for matrix effects .
- Internal Standard : Deuterated analog (e.g., d-methoxy derivative) improves precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
